

# Crystal structure of cis-Dichlorobis(triethylphosphine)platinum(II)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

*cis-*  
Compound Name: *Dichlorobis(triethylphosphine)platinum(II)*  
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An In-Depth Technical Guide to the Crystal Structure of **cis-Dichlorobis(triethylphosphine)platinum(II)**

## Introduction

**cis-Dichlorobis(triethylphosphine)platinum(II)**, with the chemical formula  $\text{cis-[PtCl}_2\{\text{P}(\text{C}_2\text{H}_5)_3\}_2]$ , is a cornerstone coordination complex in the field of platinum group metal chemistry.[1] As a well-defined, air-stable, crystalline solid, it serves not only as a critical precursor for the synthesis of more elaborate platinum compounds but also as an exemplary model for investigating fundamental chemical principles such as ligand effects, reaction mechanisms, and cis-trans isomerization in square planar  $d^8$  metal centers.[2] This guide provides a comprehensive analysis of its crystal structure, the experimental rationale behind its determination, and its broader implications for researchers in inorganic synthesis, catalysis, and materials science.

## Synthesis and Crystallization: The Gateway to Structural Analysis

The definitive elucidation of a molecular structure via single-crystal X-ray diffraction is fundamentally dependent on the quality of the crystal. The synthesis and subsequent crystallization protocols are therefore not merely preparatory steps but are integral to the

success of the structural analysis. The objective is to produce well-ordered, single crystals of sufficient size and quality, free from twinning and other defects.

## Protocol 1: Synthesis via Ligand Substitution

This method is based on the direct reaction of a soluble platinum(II) salt with triethylphosphine. The choice of potassium tetrachloroplatinate(II) ( $K_2PtCl_4$ ) as the starting material is strategic; it is commercially available and its four chloride ligands are readily displaced by stronger donor ligands like phosphines.

Methodology:

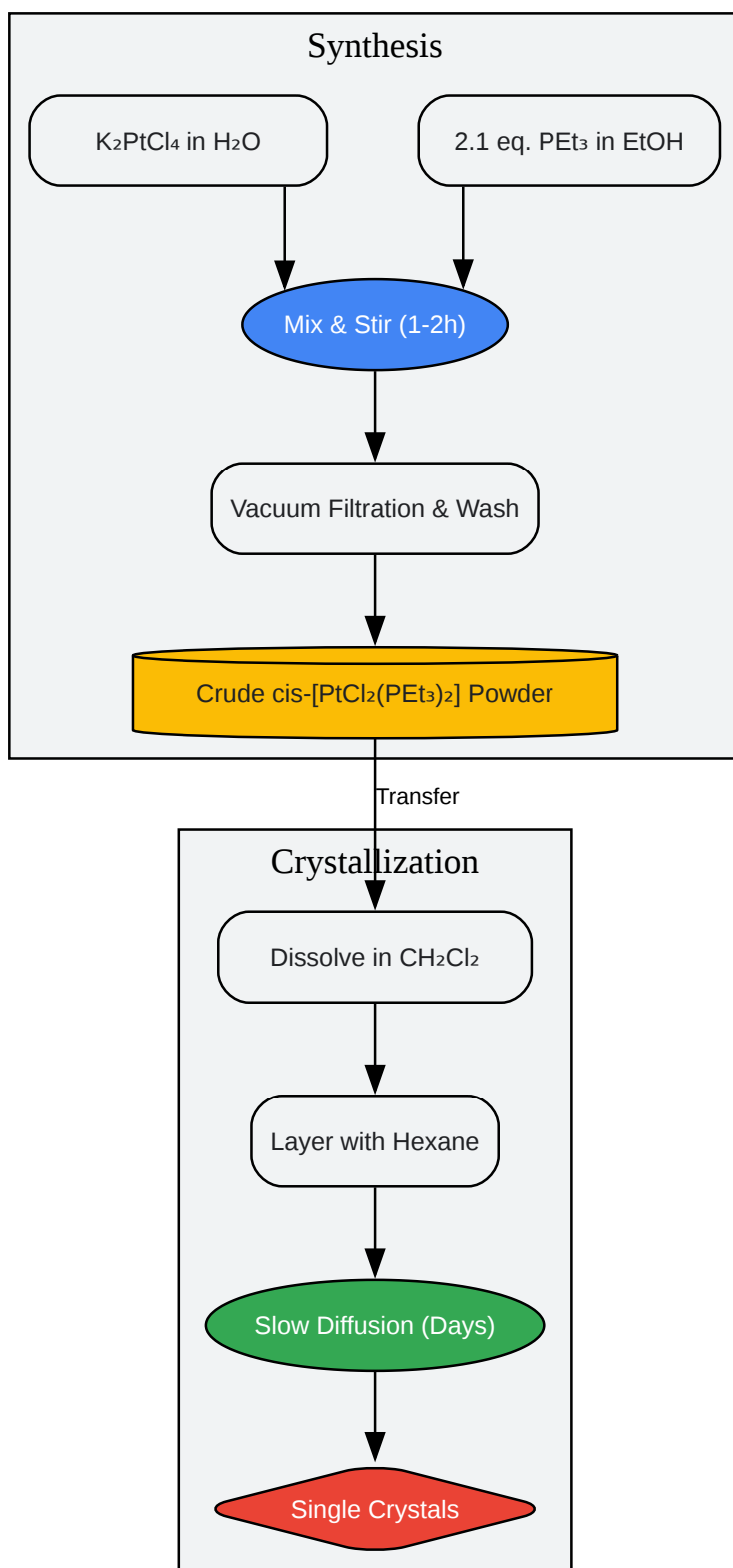
- **Preparation of Reactants:** Dissolve one equivalent of  $K_2PtCl_4$  in a minimal amount of deionized water. In a separate flask, dissolve slightly over two molar equivalents of triethylphosphine ( $PEt_3$ ) in ethanol. Rationale: Using a slight excess of the phosphine ligand ensures the complete substitution of two chloride ligands and maximizes the yield of the desired product.
- **Reaction:** Slowly add the ethanolic  $PEt_3$  solution to the aqueous  $K_2PtCl_4$  solution with vigorous stirring at room temperature. A pale yellow precipitate of the product will form immediately.
- **Isolation:** Continue stirring for 1-2 hours to ensure the reaction goes to completion. Collect the precipitate by vacuum filtration, wash thoroughly with water, followed by ethanol, and finally diethyl ether to remove unreacted starting materials and byproducts.
- **Drying:** Dry the resulting fine powder under vacuum. The expected product is crude cis- $[PtCl_2\{P(C_2H_5)_3\}_2]$ .

## Protocol 2: Single Crystal Growth by Solvent Diffusion

High-quality crystals are best grown slowly, allowing the molecules to pack into a well-ordered lattice. Slow diffusion of an anti-solvent into a solution of the complex is a reliable method for achieving this.

Methodology:

- **Solution Preparation:** Dissolve the crude  $\text{cis-[PtCl}_2\{\text{P}(\text{C}_2\text{H}_5)_3\}_2]$  powder in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or chloroform, in a narrow test tube. Rationale: DCM is an excellent solvent for this complex, and its volatility is suitable for slow evaporation techniques.
- **Solvent Layering:** Carefully layer a less-polar "anti-solvent," such as hexane or pentane, on top of the DCM solution. This should be done slowly, for instance, by dribbling the anti-solvent down the side of the tilted tube to minimize initial mixing.
- **Crystallization:** Seal the vessel and leave it undisturbed in a vibration-free environment for several days. As the anti-solvent slowly diffuses into the DCM layer, the solubility of the complex will decrease, promoting the gradual formation of single crystals.
- **Harvesting:** Once suitable crystals have formed, carefully decant the supernatant and collect the crystals for analysis.



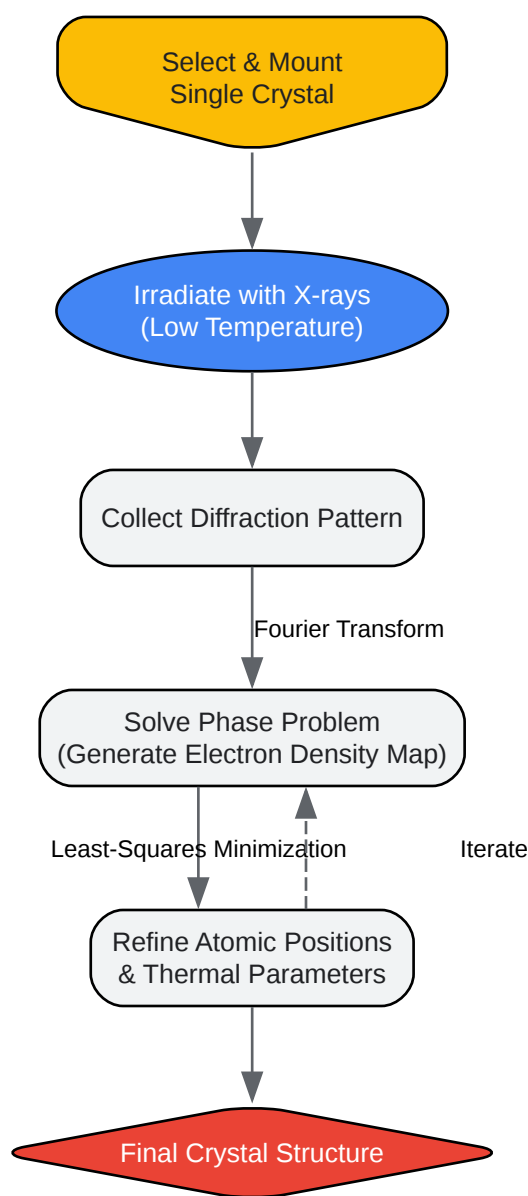
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Caption: Workflow for synthesis and crystallization of cis-[PtCl<sub>2</sub>(PEt<sub>3</sub>)<sub>2</sub>].

## Structural Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the unequivocal technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The interaction of X-rays with the electron clouds of the atoms in the crystal lattice produces a diffraction pattern, which can be mathematically deconvoluted to generate a model of the molecular structure.

The process involves carefully selecting and mounting a single crystal, collecting diffraction data at a low temperature (e.g., 120-220 K) to minimize atomic thermal vibrations, and then using specialized software to solve and refine the structure.<sup>[3]</sup>



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Caption: General workflow for single-crystal X-ray diffraction analysis.

## In-Depth Analysis of the Crystal Structure

The crystal structure of  $\text{cis-[PtCl}_2\{\text{P}(\text{C}_2\text{H}_5)_3\}_2]$  reveals a mononuclear platinum(II) center with a distorted square planar coordination geometry, consistent with its  $d^8$  electron configuration.<sup>[2]</sup>  
<sup>[3]</sup> The molecule possesses an approximate  $C_{2v}$  point group symmetry.<sup>[2]</sup>

## Key Crystallographic and Structural Parameters

The following data is derived from the single-crystal X-ray diffraction study reported by Dillon et al.[\[3\]](#)

Table 1: Crystallographic Data Summary

Parameter	Value
Chemical Formula	$C_{12}H_{30}Cl_2P_2Pt$
Formula Weight	502.30 g/mol
Crystal System	Monoclinic (Reported for a polymorph)
Space Group	Data not fully available in secondary source

| Temperature | 120 K / 220 K[\[3\]](#) |

Table 2: Selected Bond Lengths and Angles

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
Pt—P(1)	2.262 (2)	P(1)—Pt—P(2)	98.39 (7)
Pt—P(2)	2.264 (2)	Cl(1)—Pt—Cl(2)	85.66 (9)
Pt—Cl(1)	2.374 (2)	Cl(1)—Pt—P(1)	170.26 (7)
Pt—Cl(2)	2.364 (2)	Cl(2)—Pt—P(2)	176.82 (8)

Data sourced from Dillon et al. (2001) as cited in secondary literature.[\[3\]](#)

## Expert Discussion

- Coordination Geometry: The geometry around the platinum atom is definitively square planar, but it exhibits notable distortion from the ideal 90° angles. The Cl—Pt—Cl angle is compressed to 85.66°, while the P—Pt—P angle is opened significantly to 98.39°.[\[3\]](#) This deviation is a direct consequence of steric repulsion between the two bulky triethylphosphine ligands, which forces them apart and consequently pushes the smaller chloride ligands closer together.[\[2\]](#)

- **Bond Lengths:** The Pt—P bond lengths of  $\sim 2.263$  Å are typical for platinum(II)-phosphine complexes.[3] The Pt—Cl bond lengths of  $\sim 2.369$  Å are also within the expected range.[3] A subtle but important observation is the concept of trans influence. Phosphine ligands exert a strong trans influence, meaning they have a tendency to weaken the bond trans to them. In a cis isomer, each phosphine is trans to a chloride and vice-versa. The Pt-Cl bonds are slightly longer than those found in complexes where a chloride is trans to another chloride (e.g., in  $[\text{PtCl}_4]^{2-}$ ), which is a manifestation of this effect.
- **Conformation of Ligands:** The ethyl groups of the phosphine ligands adopt a staggered conformation to minimize intramolecular steric interactions. The overall orientation of these ligands is a critical factor in determining the crystal packing and intermolecular interactions within the solid state.

## Spectroscopic Correlation

The determined solid-state structure is consistent with spectroscopic data. FT-Raman spectroscopy, a powerful tool for probing molecular vibrations, can be used to distinguish between cis and trans isomers. The cis isomer, belonging to the  $C_{2v}$  point group, lacks a center of inversion. In contrast, the idealized trans isomer ( $D_{2h}$  point group) possesses one.[2] This fundamental difference in symmetry leads to different selection rules for Raman and Infrared (IR) spectroscopy. For the cis isomer, more vibrational modes are typically active in both Raman and IR spectra compared to the centrosymmetric trans isomer, for which the rule of mutual exclusion applies. Studies have confirmed that the vibrational spectra of cis- $[\text{PtCl}_2\{\text{P}(\text{C}_2\text{H}_5)_3\}_2]$  are consistent with its  $C_{2v}$  symmetry.[2]

## Relevance in Research and Applications

A thorough understanding of the cis- $[\text{PtCl}_2\{\text{P}(\text{C}_2\text{H}_5)_3\}_2]$  structure is paramount for several areas of chemical research:

- **Synthetic Chemistry:** It is a versatile starting material. The chloride ligands can be readily substituted to form a wide array of other platinum complexes. For instance, reaction with silver salts can be used to abstract the chlorides, generating reactive cationic platinum species that can then be coordinated by other ligands.



- **Mechanistic Studies:** The complex is a model system for studying ligand-catalyzed cis-trans isomerization. The isomerization process, which is often catalyzed by a free phosphine ligand, is a fundamental reaction pathway for square planar complexes, and understanding its mechanism provides insight into more complex catalytic cycles.
- **Catalysis:** While this specific complex is not a primary catalyst itself, it is a precursor to catalytically active species. The principles of ligand steric and electronic effects, clearly demonstrated in its structure, are central to the rational design of catalysts for processes like hydrosilylation and C-C bond formation.

## Conclusion

**cis-Dichlorobis(triethylphosphine)platinum(II)** possesses a distorted square planar geometry, a direct result of the steric demands of its triethylphosphine ligands. Its precise bond lengths and angles, determined by single-crystal X-ray diffraction, provide a quantitative basis for understanding its reactivity and physical properties. This compound remains a fundamentally important molecule, offering researchers a reliable synthetic precursor and an invaluable platform for exploring the rich and varied chemistry of platinum.

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- To cite this document: BenchChem. [Crystal structure of cis-Dichlorobis(triethylphosphine)platinum(II)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095018#crystal-structure-of-cis-dichlorobis-triethylphosphine-platinum-ii]

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